4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-4-18-10-13-20(14-11-18)31-17-23(21-8-6-7-9-22(21)28(31)32)27-29-26(30-35-27)19-12-15-24(34-5-2)25(16-19)33-3/h6-17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIZQLOZXOWMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The isoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
Substituent Polarity: The target compound’s 4-ethoxy-3-methoxyphenyl group increases lipophilicity compared to 4-methoxyphenyl () or 2,4-dimethoxyphenyl (). Ethoxy groups enhance membrane permeability but may reduce aqueous solubility.
Core Modifications: Replacing the dihydroisoquinolinone with a pyrrolidinone () or isoquinolinone () alters ring planarity and hydrogen-bonding capacity, impacting target interactions.
Physicochemical Properties
- LogP : The ethoxy and ethyl groups suggest a higher LogP compared to methoxy-substituted analogs (), favoring lipid bilayer interactions.
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring fused with an isoquinolinone core. The presence of ethoxy and methoxy substituents enhances its biological activity, potentially through electron-donating effects that influence its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.50 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.54 Ų |
Biological Activity
Recent studies have demonstrated that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities.
Antitumor Activity
In vitro assays have shown that the compound possesses substantial cytotoxic effects against various cancer cell lines. Notably, it has demonstrated IC50 values comparable to established anticancer agents. For instance:
- MCF-7 Cell Line : IC50 = 0.12 - 2.78 µM
- A549 Cell Line : IC50 = 0.11 - 1.47 µM
These results indicate that the compound may induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation, similar to the mechanisms observed in traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary results indicate moderate activity, suggesting potential applications in treating bacterial infections .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxadiazole moiety may inhibit various enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The compound may bind to receptors that regulate cell growth and apoptosis, thereby modulating their activity.
- Cell Cycle Disruption : Studies suggest that it may interfere with cell cycle progression, particularly arresting cells at the G0-G1 phase .
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Solvent (polarity) | Toluene | DMF |
- Analyze responses (yield, purity) using response surface methodology to identify optimal conditions. This minimizes trial-and-error approaches and accounts for interactions between variables .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (for solution-state conformation). For example:
- Compare experimental X-ray data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures to confirm stereoelectronic effects .
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals in aromatic regions, particularly for the oxadiazole and dihydroisoquinolinone moieties .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol). Monitor fractions via TLC and confirm purity using HPLC-MS. For crystalline derivatives, recrystallization in ethanol/water mixtures improves yield and reduces amorphous byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate transition states for cyclization or oxidation reactions involving the oxadiazole ring.
- Validate predictions with kinetic isotope effects (KIEs) or substituent-dependent rate studies .
Q. How to resolve contradictions between spectral data and proposed structures?
- Methodological Answer : Apply dynamic NMR techniques to detect hindered rotation in the 1,2-dihydroisoquinolinone system. For example:
- Variable-temperature NMR to observe coalescence of diastereotopic protons.
- Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with computed vibrational frequencies to confirm conjugation effects .
Q. What mechanistic insights can be gained from kinetic studies of its degradation?
- Methodological Answer : Conduct pseudo-first-order kinetics under varying pH and light exposure:
| Condition | Half-life (pH 7) | Half-life (pH 10) |
|---|---|---|
| Dark | 120 h | 48 h |
| UV light (254 nm) | 24 h | 6 h |
- Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole or oxidized ethylphenyl groups). Mechanistic pathways are inferred from Arrhenius plots and intermediate trapping .
Q. How does the oxadiazole moiety influence catalytic activity in cross-coupling reactions?
- Methodological Answer : Screen heterogeneous catalysts (e.g., Pd/C, Ni nanoparticles) in Suzuki-Miyaura couplings. Key steps:
- Pre-functionalize the oxadiazole with a halide (Br/I) for oxidative addition.
- Monitor regioselectivity via XPS to assess metal-ligand interactions.
- Compare turnover frequencies (TOFs) with control compounds lacking the oxadiazole ring to isolate its electronic effects .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring:
- Use in-line FTIR to track intermediate formation.
- Apply multivariate statistical process control (MSPC) to detect deviations in crystallization kinetics.
- Calibrate models with historical data to predict critical quality attributes (CQAs) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental solubility data?
- Methodological Answer :
Calculate Hansen solubility parameters (δD, δP, δH) via group contribution methods.
Experimentally measure solubility in 10+ solvents and correlate with computed parameters.
Identify outliers (e.g., DMSO) where hydrogen bonding or π-π stacking dominates over polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
